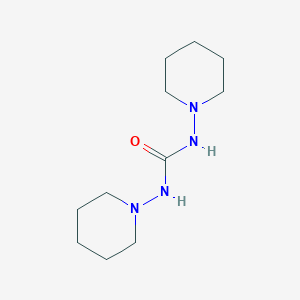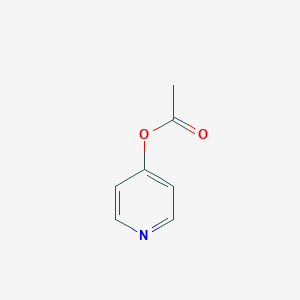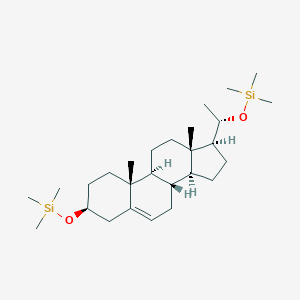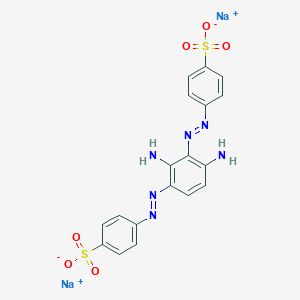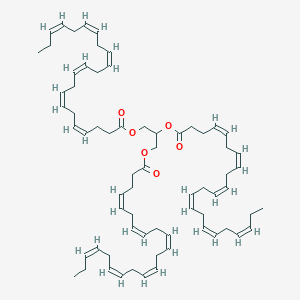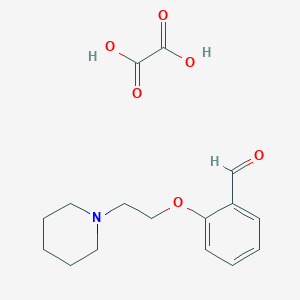
Tungsten-186
Overview
Description
Tungsten-186 is a stable isotope of tungsten, a chemical element with the symbol W and atomic number 74. This compound has a mass number of 186, which means it contains 112 neutrons and 74 protons in its nucleus. This isotope is naturally occurring and constitutes about 28.43% of natural tungsten . Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten-186 can be enriched from natural tungsten through various isotopic separation techniques. One common method involves gas centrifugation, where tungsten hexafluoride (WF6) is used due to its gaseous state at relatively low temperatures. The centrifugation process separates the isotopes based on their mass differences.
Industrial Production Methods: In industrial settings, tungsten is typically extracted from its ores, such as scheelite (calcium tungstate) and wolframite (iron manganese tungstate). The extraction process involves crushing the ore, followed by concentration through gravity, magnetic, and flotation methods. The concentrated ore is then subjected to chemical processes to produce tungsten trioxide (WO3), which is subsequently reduced to tungsten metal using hydrogen or carbon .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxides, such as tungsten trioxide (WO3). This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: Tungsten trioxide can be reduced to tungsten metal using hydrogen or carbon as reducing agents.
Substitution: Tungsten can form various compounds through substitution reactions, where tungsten atoms replace other metal atoms in compounds.
Common Reagents and Conditions:
Oxidation: High temperatures and an oxygen-rich environment.
Reduction: Hydrogen or carbon as reducing agents, typically at high temperatures.
Substitution: Various metal salts and ligands under controlled conditions.
Major Products:
Oxidation: Tungsten trioxide (WO3).
Reduction: Tungsten metal (W).
Substitution: Various tungsten-containing compounds, such as tungsten carbide (WC) and tungsten halides
Scientific Research Applications
Tungsten-186 has several scientific research applications across various fields:
Chemistry: Used in the study of isotopic effects and as a tracer in chemical reactions.
Biology: Employed in biological research to study the effects of tungsten on biological systems.
Mechanism of Action
The mechanism of action of tungsten-186 in various applications depends on its chemical and physical properties. In radiotherapy, for example, this compound is used to produce rhenium-186, which emits beta particles that can destroy cancer cells. The molecular targets and pathways involved in this process include the DNA of cancer cells, which is damaged by the emitted radiation, leading to cell death .
Comparison with Similar Compounds
Tungsten-182: Another stable isotope of tungsten with a mass number of 182.
Tungsten-183: A stable isotope with a mass number of 183.
Tungsten-184: A stable isotope with a mass number of 184.
Tungsten-186 stands out due to its specific applications in scientific research and industry, particularly in the production of medical isotopes and high-performance materials.
Properties
IUPAC Name |
tungsten-186 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[186W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931575 | |
| Record name | (~186~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.95437 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14265-83-9 | |
| Record name | Tungsten, isotope of mass 186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~186~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


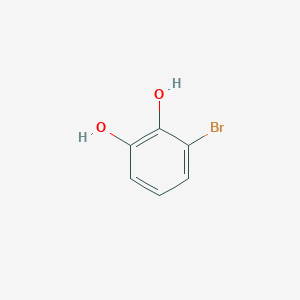
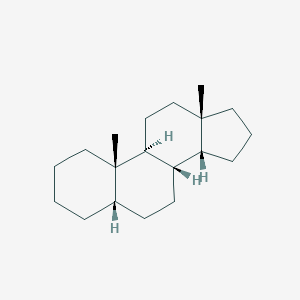
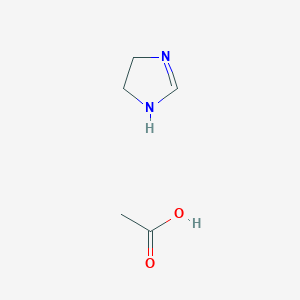
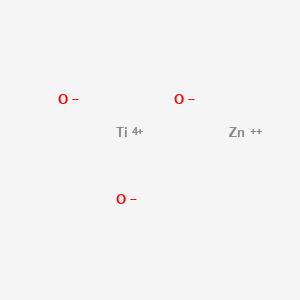
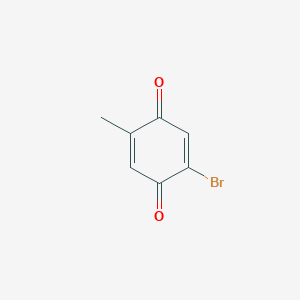
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
